molecular formula C20H36N2O6 B574300 1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one CAS No. 164250-92-4

1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one

Cat. No.: B574300
CAS No.: 164250-92-4
M. Wt: 400.516
InChI Key: ZPLJMDPCZDBJDM-UHFFFAOYSA-N
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Description

1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one is a polymeric compound known for its versatile applications in various industries. This compound is formed through the polymerization of 2-oxepanone with 1,6-diisocyanatohexane and 1,6-hexanediol, resulting in a material with unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the reaction of 2-oxepanone with 1,6-hexanediol in the presence of a suitable catalyst to form a prepolymer. This prepolymer is then reacted with 1,6-diisocyanatohexane under controlled conditions to form the final polymer .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of high-purity reactants and advanced catalysts ensures the production of high-quality polymer with consistent properties .

Chemical Reactions Analysis

Types of Reactions

1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with other materials, enhancing their mechanical properties. In biological applications, the polymer’s biocompatibility and biodegradability make it suitable for use in medical devices and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one stands out due to its unique combination of mechanical strength, biocompatibility, and chemical versatility. Its ability to undergo various chemical reactions and form strong bonds with other materials makes it a valuable compound in both scientific research and industrial applications .

Properties

CAS No.

164250-92-4

Molecular Formula

C20H36N2O6

Molecular Weight

400.516

IUPAC Name

1,6-diisocyanatohexane;hexane-1,6-diol;oxepan-2-one

InChI

InChI=1S/C8H12N2O2.C6H10O2.C6H14O2/c11-7-9-5-3-1-2-4-6-10-8-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-6H2;1-5H2;7-8H,1-6H2

InChI Key

ZPLJMDPCZDBJDM-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCC1.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO

Synonyms

2-Oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol

Origin of Product

United States

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